molecular formula C10H13NO3 B1595045 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester CAS No. 2199-64-6

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No. B1595045
CAS RN: 2199-64-6
M. Wt: 195.21 g/mol
InChI Key: CLJUICOFPKFFGJ-UHFFFAOYSA-N
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Description

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (FDMPCAEE) is an organic compound that has been extensively studied due to its potential use in a variety of applications. FDMPCAEE is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom at the center, and is a member of the pyrrole carboxylic acid family. It has been used in a range of scientific research applications, including as a synthetic intermediate, in drug development, and in biochemistry and physiology.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

Research highlights the synthesis of novel compounds through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various reagents, leading to the development of compounds with potential applications in various fields, including materials science and pharmaceuticals. These compounds are characterized and analyzed using a range of techniques including FT-IR, NMR, UV–Vis spectroscopy, and quantum chemical calculations to understand their molecular structure, bonding, and electronic properties (Singh et al., 2013), (Singh et al., 2013).

Hydrogen Bonding and Dimer Formation

The studies delve into the formation of dimers through hydrogen bonding, a fundamental aspect of supramolecular chemistry. These dimers exhibit specific topological and energetic properties, which are explored using various analytical methods. Understanding the nature of these interactions provides insights into the molecular recognition processes, which are crucial for the development of novel chemical sensors and materials (Góra et al., 2005), (Senge et al., 2005).

Theoretical and Quantum Chemical Analyses

Several papers focus on theoretical and computational approaches to understand the electronic structure, reactivity, and intermolecular interactions of synthesized compounds. These studies employ density functional theory (DFT) and atoms in molecules (AIM) theory to predict reaction mechanisms, stability, and the formation of complex molecular assemblies. Such analyses are vital for designing molecules with specific functions and properties (Singh et al., 2012), (Rawat et al., 2015).

Antimicrobial Activity and Chemical Transformations

Research also explores the antimicrobial properties of derivatives synthesized from "4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester," indicating potential applications in developing new antibacterial and antifungal agents. Additionally, studies on chemical transformations offer pathways to a variety of structurally diverse molecules, highlighting the versatility and utility of this compound in organic synthesis (Hublikar et al., 2019), (Štětinová et al., 2005).

Safety And Hazards

The compound may cause skin and eye irritation .

properties

IUPAC Name

ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)7(3)11-9/h5,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJUICOFPKFFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176418
Record name 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

CAS RN

2199-64-6
Record name Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Record name 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Record name 2199-64-6
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Record name 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Record name Ethyl 3,5-dimethyl-4-formyl-1H-pyrrole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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